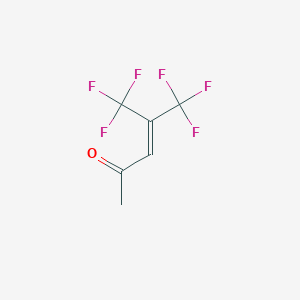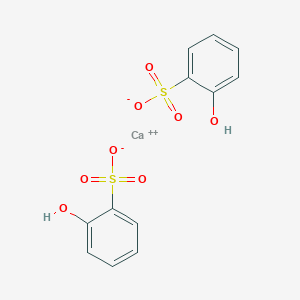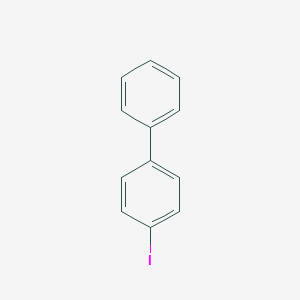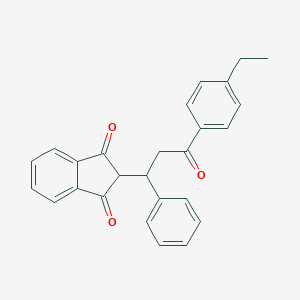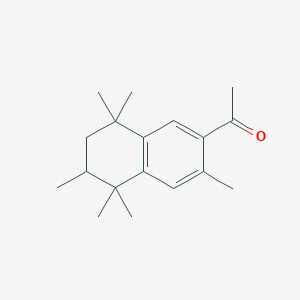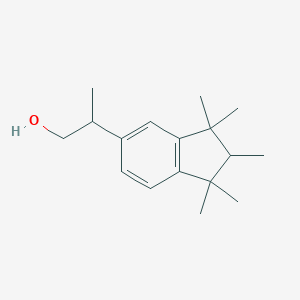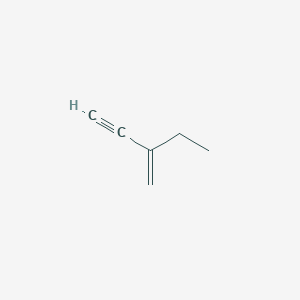
3-Methylenepent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylenepent-1-yne is a chemical compound that is widely used in scientific research. It is a highly reactive alkyne that can be used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-Methylenepent-1-yne is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction results in the formation of covalent bonds between the compound and the nucleophile, which can alter the properties of the molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylenepent-1-yne are not well documented. However, it is known to be highly reactive and can react with various biomolecules, including proteins and DNA. This reactivity can lead to the formation of adducts, which can alter the function of the biomolecule.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Methylenepent-1-yne is its high reactivity, which allows for the synthesis of a wide range of organic compounds. However, this reactivity can also be a limitation, as it can lead to the formation of unwanted side products. Additionally, the compound is highly toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 3-Methylenepent-1-yne in scientific research. One area of interest is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the development of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action and biochemical effects of 3-Methylenepent-1-yne.
Méthodes De Synthèse
The synthesis of 3-Methylenepent-1-yne involves the reaction of 3-pentyn-1-ol with an appropriate dehydrating agent such as phosphorous pentoxide or thionyl chloride. The reaction results in the formation of 3-Methylenepent-1-yne as a colorless liquid with a boiling point of 107-108 °C.
Applications De Recherche Scientifique
3-Methylenepent-1-yne is widely used in scientific research as a building block for the synthesis of various organic compounds. It is also used in the development of new drugs and materials. The compound is particularly useful in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry.
Propriétés
Numéro CAS |
1574-34-1 |
|---|---|
Nom du produit |
3-Methylenepent-1-yne |
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
3-methylidenepent-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3 |
Clé InChI |
LAKYCCVWZNCNIO-UHFFFAOYSA-N |
SMILES |
CCC(=C)C#C |
SMILES canonique |
CCC(=C)C#C |
Autres numéros CAS |
1574-34-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



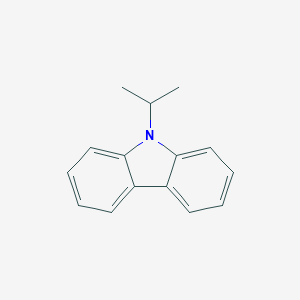
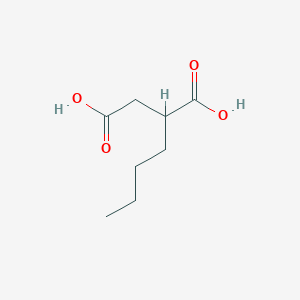
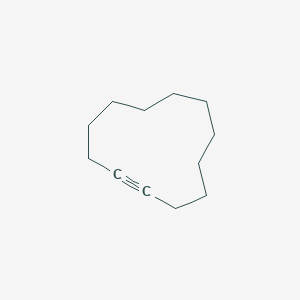
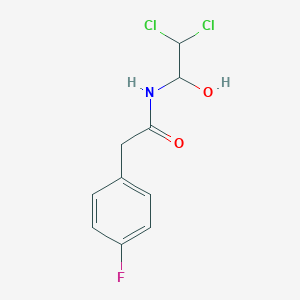
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
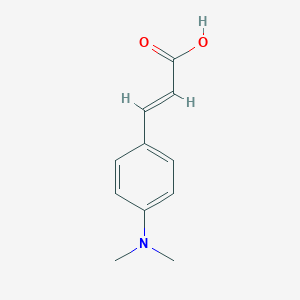
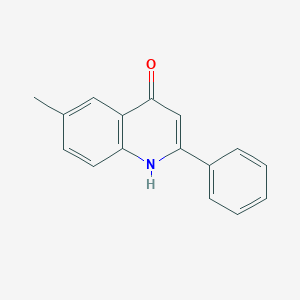
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
